KSC-34

PDIA1 Site-Selective Inhibition Covalent Inhibitor

Researchers studying PDIA1 a-site biology face off-target confounding from pan-PDI inhibitors that indiscriminately engage a′ domains and other PDI isoforms. KSC-34 resolves this with 30-fold a-site selectivity (IC50 3.5 μM vs. 104.5 μM at a′) and minimal cross-reactivity with PDIA3/PDIA4 in complex proteomes. • Covalent modification of C53 via chloroacetamide electrophile; kinact/KI = 9.66 × 10³ M⁻¹s⁻¹ • Integrated alkyne handle enables click-chemistry proteomic profiling and target engagement studies • Supplied ≥98% purity; ship ambient; global delivery from stocked inventory

Molecular Formula C21H28ClN7O
Molecular Weight 429.9 g/mol
Cat. No. B2650950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKSC-34
Molecular FormulaC21H28ClN7O
Molecular Weight429.9 g/mol
Structural Identifiers
InChIInChI=1S/C21H28ClN7O/c1-3-12-24-19-26-20(25-14-13-23-18(30)16-22)28-21(27-19)29(2)15-8-7-11-17-9-5-4-6-10-17/h1,4-6,9-10H,7-8,11-16H2,2H3,(H,23,30)(H2,24,25,26,27,28)
InChIKeyQBGDVCZDAPRIMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide (KSC-34): Baseline Characteristics and Procurement Context


The compound 2-Chloro-N-[2-[[4-[methyl(4-phenylbutyl)amino]-6-(prop-2-ynylamino)-1,3,5-triazin-2-yl]amino]ethyl]acetamide, designated KSC-34 (CAS: 2226201-97-2), is a synthetic, trifunctionalized 1,3,5-triazine derivative . It functions as a covalent, active-site-directed inhibitor of protein disulfide isomerase A1 (PDIA1) . Its molecular architecture comprises a rigid triazine core substituted with a chloroacetamide electrophile, a (4-phenylbutyl)methylamine diversity element, and a propargylamine moiety that serves as an alkyne bioorthogonal handle [1]. This compound is supplied for research use only and is not intended for human therapeutic or diagnostic applications.

Why Generic PDIA1 or Triazine-Based Inhibitors Cannot Substitute for KSC-34 in Targeted Research


Substituting KSC-34 with a generic PDIA1 inhibitor, another triazine derivative, or even a close structural analog such as RB-11-ca introduces critical experimental variability. KSC-34's unique combination of a specific (4-phenylbutyl)methylamine diversity element and a chloroacetamide electrophile yields a quantified 30-fold active-site selectivity (a vs. a′ domain) and a covalent modification rate (kinact/KI) that are distinct from other in-class compounds [1]. Generic substitution risks a loss of this site-specificity, resulting in off-target engagement across the broader PDI family, altered cellular response profiles (e.g., differential unfolded protein response induction), and compromised data reproducibility, as demonstrated by comparative studies showing different selectivity and labeling patterns for RB-11-ca and 16F16 [2][3].

Quantitative Differentiation Guide: KSC-34's Verifiable Advantages Over PDIA1 Inhibitor Comparators


Enhanced a-Site Selectivity vs. RB-11-ca and 16F16

KSC-34 demonstrates a 30-fold selectivity for the a domain active site of PDIA1 over the a′ domain. In a direct comparison, this selectivity is superior to the 21-fold selectivity exhibited by the close structural analog RB-11-ca and the 2-fold selectivity exhibited by 16F16 [1].

PDIA1 Site-Selective Inhibition Covalent Inhibitor

Optimized Covalent Efficiency vs. RB-11-ca

KSC-34 was optimized from the lead compound RB-11-ca and demonstrates a time-dependent inhibition of PDIA1 reductase activity with a second-order rate constant (kinact/KI) of 9.66 × 10^3 M⁻¹s⁻¹ [1]. This represents a significant improvement in covalent binding efficiency compared to the parent compound RB-11-ca, which was used as the starting point for the structure-activity relationship (SAR) optimization [2].

PDIA1 Covalent Inhibitor Kinetics

PDI Isoform Selectivity vs. Pan-Inhibitors (E64FC26, PACMA 31)

KSC-34 is highly selective for PDIA1, demonstrating minimal covalent modification of closely related family members PDIA3 and PDIA4 in cell lysate labeling experiments [1]. In contrast, pan-PDI inhibitors like E64FC26 exhibit broad activity across multiple isoforms (IC50s: PDIA1=1.9 μM, PDIA3=20.9 μM, PDIA4=25.9 μM) [2], and PACMA 31 inhibits PDI broadly (IC50=10 μM) . KSC-34's selectivity (IC50=3.5 μM for PDIA1 a-site) is accompanied by an ability to discriminate between PDIA1 and other PDI family members [3].

PDI Family Selectivity PDIA3 PDIA4

Differential Cellular Impact vs. Pan-PDI Inhibition (LOC14, ML359)

Treatment with KSC-34 at 3.5 μM results in minimal sustained effects on the cellular unfolded protein response (UPR), indicating that selective a-site inhibition does not induce global protein folding-associated ER stress [1]. This contrasts with inhibitors that target PDI more broadly or bind with different modalities (e.g., LOC14, Kd=62 nM; ML359, IC50=250 nM), which may elicit distinct cellular stress responses . KSC-34 specifically reduces the secretion of destabilized, amyloidogenic antibody light chain without broadly activating the UPR [1].

Unfolded Protein Response ER Stress Cellular Phenotype

Built-in Click Chemistry Functionality for Target Identification Workflows

KSC-34 contains a terminal alkyne handle (prop-2-ynylamino group) that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for downstream conjugation to fluorescent or affinity tags . While some analogs like RB-11-ca also possess this feature [1], KSC-34's combination of this bioorthogonal handle with its optimized potency and selectivity provides a streamlined workflow for target engagement studies, pull-down assays, and cellular imaging without requiring additional chemical modification [2]. This contrasts with inhibitors lacking such handles (e.g., 16F16, PACMA 31, LOC14), which require separate probe synthesis or alternative detection methods [3].

Click Chemistry CuAAC Target Engagement

Quantified Potency Against PDIA1 a-Site vs. Established Comparators

KSC-34 inhibits the a-site of PDIA1 with an IC50 of 3.5 μM and exhibits a 30-fold selectivity over the a′-site (IC50 = 104.5 μM) . In the broader PDI inhibitor landscape, KSC-34's potency is distinct: it is less potent than high-affinity binders like LOC14 (Kd=62 nM) and the reversible inhibitor ML359 (IC50=250 nM) , but it offers greater isoform selectivity and defined site-specificity than pan-inhibitors like E64FC26 (PDIA1 IC50=1.9 μM) [1] and PACMA 31 (IC50=10 μM) .

PDIA1 Potency IC50

KSC-34: Primary Research and Industrial Application Scenarios


Dissecting PDIA1 Active-Site-Specific Functions in ER Proteostasis

Researchers investigating the differential contributions of the a and a′ domains of PDIA1 to ER protein folding and quality control require a tool with quantified site-selectivity. KSC-34's 30-fold selectivity for the a-site over the a′-site [1] enables precise pharmacological dissection of a-site-specific functions, such as its role in amyloidogenic light chain secretion, without confounding a′-site inhibition. This application is supported by evidence showing minimal UPR induction upon treatment [2].

Target Engagement and Chemoproteomic Profiling of PDIA1 in Complex Proteomes

KSC-34 integrates an alkyne handle for click chemistry [1], enabling its use in chemoproteomic workflows to identify and quantify PDIA1 target engagement in cell lysates and live cells. Its selective labeling of PDIA1 over PDIA3 and PDIA4 in complex proteomes [2] makes it an ideal probe for pull-down assays, fluorescence imaging, and mass spectrometry-based target identification studies aimed at mapping PDIA1 interactomes or validating target occupancy in disease-relevant models.

Validating PDIA1 as a Therapeutic Target in Amyloidogenic and Secretory Pathway Disorders

Preclinical studies exploring the pathological role of PDIA1 in diseases characterized by destabilized secretory proteins (e.g., amyloidogenic antibody light chain secretion) benefit from KSC-34's ability to reduce secretion of these pathogenic species without inducing global ER stress [1]. This specific phenotypic outcome, distinct from broader PDI inhibitors, supports target validation efforts and the development of PDIA1-directed therapeutic strategies in myeloma, amyloidosis, and other protein misfolding disorders.

Differentiating PDIA1 Inhibition from Other PDI Family Members in Cellular Assays

For studies requiring unambiguous attribution of cellular phenotypes to PDIA1 inhibition rather than to other PDI isoforms (e.g., PDIA3, PDIA4, TXNDC5), KSC-34 offers a clear advantage over pan-inhibitors like E64FC26 [1]. Its demonstrated selectivity in cell-based labeling experiments [2] ensures that observed effects—such as alterations in redox homeostasis, cell adhesion, or apoptosis—can be confidently linked to PDIA1 a-site inhibition, thereby strengthening mechanistic conclusions and improving data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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